molecular formula C9H9F2NO B11755786 3-(2,5-Difluorophenyl)azetidin-3-ol

3-(2,5-Difluorophenyl)azetidin-3-ol

Cat. No.: B11755786
M. Wt: 185.17 g/mol
InChI Key: VKJJZPQRYALLFU-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)azetidin-3-ol typically involves the reaction of 2,5-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-(2,5-Difluorophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluorophenyl)azetidin-3-ol
  • 3-(2,6-Difluorophenyl)azetidin-3-ol
  • 3-(2,4-Difluorophenyl)azetidin-3-ol

Uniqueness

3-(2,5-Difluorophenyl)azetidin-3-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

3-(2,5-difluorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9F2NO/c10-6-1-2-8(11)7(3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2

InChI Key

VKJJZPQRYALLFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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